1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
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Overview
Description
The compound “1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide” is a chemical compound with a molecular weight of 332.81 . It is also known as ethyl 1-((2-chloropyridin-3-yl)sulfonyl)piperidine-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H17ClN2O4S/c1-2-20-13(17)10-5-8-16(9-6-10)21(18,19)11-4-3-7-15-12(11)14/h3-4,7,10H,2,5-6,8-9H2,1H3
. This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Anticancer Applications
A study by Rehman et al. (2018) focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. The compounds synthesized showed significant anticancer potential, with some demonstrating strong anticancer activities compared to the reference, doxorubicin. This indicates the potential therapeutic usefulness of such derivatives in cancer treatment (Rehman et al., 2018).
Antimicrobial Applications
Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives showing potent antimicrobial activity. These compounds, particularly those with dichloro substitution, demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011).
Inhibitors for Mycobacterium tuberculosis
Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds studied, one showed promising activity against all tests, including inhibition of MTB DNA gyrase and antituberculosis activity, without being cytotoxic at effective concentrations (Jeankumar et al., 2013).
Antioxidant and Anticholinesterase Activity
Karaman et al. (2016) investigated the synthesis of sulfonyl hydrazone containing piperidine derivatives for their antioxidant capacity and anticholinesterase activity. The study found that specific derivatives exhibited high lipid peroxidation inhibitory activity and significant antioxidant capacity, indicating potential for therapeutic applications (Karaman et al., 2016).
Anti-inflammatory Agents
Gangapuram and Redda (2006) synthesized novel diethylamide derivatives with potential anti-inflammatory activity. These compounds, synthesized via a specific route, indicated fair to good yields and potential as anti-inflammatory agents, showcasing the chemical versatility and therapeutic potential of piperidine derivatives (Gangapuram & Redda, 2006).
Mechanism of Action
The compound PF-06815345, which has a similar structure, is a liver-targeted, orally available prodrug. It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug that selectively inhibits PCSK9 protein synthesis . While this may not directly apply to the compound , it provides some insight into potential mechanisms of action.
Safety and Hazards
The compound is classified under the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-18-17(2-1-10-22-18)28(26,27)24-12-8-15(9-13-24)19(25)23-11-7-14-3-5-16(21)6-4-14/h1-6,10,15H,7-9,11-13H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWZNQXYVZTTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=C(N=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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